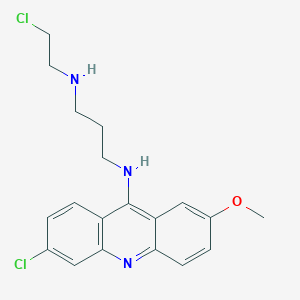

4-Ethoxy-2-hydroxybenzophenone

Descripción general

Descripción

4-Ethoxy-2-hydroxybenzophenone, also known as EHBP, is a chemical compound that belongs to the class of benzophenones. EHBP is widely used in various fields, including the cosmetic industry, as a UV-absorbing agent, and in scientific research as a probe molecule.

Mecanismo De Acción

4-Ethoxy-2-hydroxybenzophenone acts as a UV-absorbing agent by absorbing UV radiation and converting it into heat, thus preventing the UV radiation from damaging the skin. 4-Ethoxy-2-hydroxybenzophenone also acts as a fluorescent probe by binding to proteins and membranes, causing a change in its fluorescence intensity, which can be monitored to study the biological process.

Efectos Bioquímicos Y Fisiológicos

4-Ethoxy-2-hydroxybenzophenone has been shown to have low toxicity and does not cause any significant biochemical or physiological effects. 4-Ethoxy-2-hydroxybenzophenone is considered safe for use in cosmetic products and scientific research.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Ethoxy-2-hydroxybenzophenone has several advantages for lab experiments, including its low toxicity, high stability, and ability to act as a UV-absorbing agent and fluorescent probe. However, 4-Ethoxy-2-hydroxybenzophenone has some limitations, including its limited solubility in water and its potential to interfere with some biological processes.

Direcciones Futuras

There are several future directions for 4-Ethoxy-2-hydroxybenzophenone research, including the development of new synthesis methods to improve its solubility and the study of 4-Ethoxy-2-hydroxybenzophenone's interaction with different types of proteins and membranes. 4-Ethoxy-2-hydroxybenzophenone can also be used to study the effect of temperature, pressure, and other environmental factors on protein-ligand interactions. Furthermore, 4-Ethoxy-2-hydroxybenzophenone can be used to develop new cosmetic products with enhanced UV protection and to study the effect of 4-Ethoxy-2-hydroxybenzophenone on skin cells and tissues.

Conclusion

In conclusion, 4-Ethoxy-2-hydroxybenzophenone is a versatile chemical compound that has various applications in the cosmetic industry and scientific research. 4-Ethoxy-2-hydroxybenzophenone acts as a UV-absorbing agent and fluorescent probe, making it useful for studying various biological processes. 4-Ethoxy-2-hydroxybenzophenone has low toxicity and is considered safe for use in cosmetic products and scientific research. 4-Ethoxy-2-hydroxybenzophenone has several advantages and limitations for lab experiments, and there are several future directions for 4-Ethoxy-2-hydroxybenzophenone research.

Métodos De Síntesis

4-Ethoxy-2-hydroxybenzophenone can be synthesized by the reaction of 4-ethoxyphenol with 2-hydroxybenzophenone in the presence of a base catalyst. The reaction occurs through a nucleophilic substitution mechanism, resulting in the formation of 4-Ethoxy-2-hydroxybenzophenone.

Aplicaciones Científicas De Investigación

4-Ethoxy-2-hydroxybenzophenone is widely used in scientific research as a probe molecule to study various biological processes. 4-Ethoxy-2-hydroxybenzophenone is used as a fluorescent probe to study the interaction of proteins with membranes and to monitor the lipid bilayer's fluidity. 4-Ethoxy-2-hydroxybenzophenone is also used to study the binding of small molecules to proteins and the effect of pH on protein-ligand interactions.

Propiedades

IUPAC Name |

(4-ethoxy-2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-12-8-9-13(14(16)10-12)15(17)11-6-4-3-5-7-11/h3-10,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFUHGPESJSRJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407820 | |

| Record name | 4-Ethoxy-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2-hydroxybenzophenone | |

CAS RN |

15889-70-0 | |

| Record name | 4-Ethoxy-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)

![8-Azaspiro[4.5]decane](/img/structure/B94499.png)

![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)

![Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-](/img/structure/B94512.png)